Cas no 2228342-08-1 (4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid)

4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid is a synthetic organic compound with potential applications in medicinal chemistry. It features a 2-fluorophenyl group and a tert-butoxycarbonylamino moiety, which can be valuable in drug design for targeted interactions. The compound offers structural diversity and tunable reactivity, making it a valuable tool for research and development in pharmaceuticals.
4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid structure
2228342-08-1 structure
Product name:4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid
CAS No:2228342-08-1
MF:C15H20FNO4
Molecular Weight:297.322008132935
CID:5831936
PubChem ID:165970629

4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid
    • 4-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)butanoic acid
    • EN300-1901147
    • 2228342-08-1
    • インチ: 1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11-8-7-10(12(16)9-11)5-4-6-13(18)19/h7-9H,4-6H2,1-3H3,(H,17,20)(H,18,19)
    • InChIKey: MGEXIJNSVFJJHA-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CCCC(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 297.13763628g/mol
  • 同位素质量: 297.13763628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 367
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • XLogP3: 2.7

4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1901147-1g
4-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)butanoic acid
2228342-08-1
1g
$986.0 2023-09-18
Enamine
EN300-1901147-5.0g
4-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)butanoic acid
2228342-08-1
5g
$2858.0 2023-05-23
Enamine
EN300-1901147-5g
4-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)butanoic acid
2228342-08-1
5g
$2858.0 2023-09-18
Enamine
EN300-1901147-0.1g
4-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)butanoic acid
2228342-08-1
0.1g
$867.0 2023-09-18
Enamine
EN300-1901147-0.5g
4-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)butanoic acid
2228342-08-1
0.5g
$946.0 2023-09-18
Enamine
EN300-1901147-2.5g
4-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)butanoic acid
2228342-08-1
2.5g
$1931.0 2023-09-18
Enamine
EN300-1901147-0.25g
4-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)butanoic acid
2228342-08-1
0.25g
$906.0 2023-09-18
Enamine
EN300-1901147-1.0g
4-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)butanoic acid
2228342-08-1
1g
$986.0 2023-05-23
Enamine
EN300-1901147-10.0g
4-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)butanoic acid
2228342-08-1
10g
$4236.0 2023-05-23
Enamine
EN300-1901147-0.05g
4-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)butanoic acid
2228342-08-1
0.05g
$827.0 2023-09-18

4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid 関連文献

4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acidに関する追加情報

Introduction to 4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid (CAS No. 2228342-08-1) in Modern Chemical and Pharmaceutical Research

The compound 4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid, identified by the CAS number 2228342-08-1, represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combining a fluoro-substituted aromatic ring with an amide-protected side chain, make it a valuable intermediate in the synthesis of biologically active molecules. This introduction explores the compound's chemical properties, synthetic pathways, and its emerging applications in pharmaceutical research, particularly in the development of novel therapeutic agents.

From a chemical perspective, 4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid exhibits a well-defined molecular framework that incorporates several key functional groups. The presence of a fluoro substituent at the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the tert-butoxy carbonyl (Boc) protected amine group provides stability under various reaction conditions while allowing for selective deprotection when necessary. This dual functionality makes it an excellent precursor for constructing more complex molecules, such as peptidomimetics and protein inhibitors.

The synthesis of 4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid involves a multi-step process that typically begins with the fluorination of 2-aminophenylbutanoic acid. The fluorination step is crucial, as it introduces the fluoro moiety, which is known to modulate biological activity by influencing enzyme binding and metabolic pathways. Subsequent protection of the amine group with a Boc moiety ensures that the compound remains stable during subsequent synthetic transformations. The final step involves carboxylation to yield the target molecule, a process that can be achieved through various catalytic methods, including palladium-catalyzed cross-coupling reactions.

In recent years, 4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid has garnered attention in the development of targeted therapeutics. Its structural motif is particularly relevant in the design of small-molecule inhibitors for enzymes involved in cancer and inflammatory diseases. For instance, studies have demonstrated its utility in generating inhibitors of kinases and proteases, where the fluoro-substituted phenyl ring enhances binding affinity through π-stacking interactions and hydrophobic effects. Furthermore, the Boc-protected amine allows for further derivatization into peptidomimetics, which mimic natural bioactive peptides while offering improved pharmacokinetic properties.

One notable application of this compound is in the synthesis of fluorinated analogs of known drugs. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to improve drug efficacy and reduce side effects. For example, fluorinated derivatives have been shown to exhibit enhanced binding to target proteins and prolonged half-lives in vivo. The Boc protection ensures that these modifications can be introduced without compromising the integrity of the intermediate during synthetic optimization. This flexibility has made 4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid a preferred building block for medicinal chemists seeking to develop next-generation therapeutics.

Advances in computational chemistry have further expanded the potential applications of this compound. Molecular modeling studies have revealed that its structural features make it an excellent candidate for designing ligands that interact with specific protein targets. By leveraging virtual screening techniques, researchers can rapidly identify derivatives with enhanced binding affinity and selectivity. Additionally, machine learning algorithms have been employed to predict optimal synthetic routes, reducing experimental trial-and-error and accelerating drug discovery pipelines.

The role of fluoro-containing compounds in pharmaceuticals cannot be overstated. These molecules often exhibit improved pharmacological properties compared to their non-fluorinated counterparts due to their ability to modulate metabolic stability and receptor binding. The presence of a fluoro substituent at position 2 of the phenyl ring in 4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid contributes significantly to its biological activity by enhancing lipophilicity and reducing susceptibility to enzymatic degradation. This has led to its incorporation into numerous drug candidates currently undergoing preclinical evaluation.

Future directions in the research of 4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid may include exploring its role in developing treatments for neurological disorders. Preliminary studies suggest that fluorinated compounds can cross the blood-brain barrier more efficiently than non-fluorinated analogs, making them promising candidates for central nervous system (CNS) therapies. Additionally, investigating its potential as a prodrug—a precursor that releases active metabolites within target tissues—could open new avenues for therapeutic intervention.

In conclusion, 4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid (CAS No. 2228342-08-1) is a versatile intermediate with significant implications for pharmaceutical research. Its unique structural features enable its use in synthesizing biologically active molecules with improved pharmacokinetic properties. As computational methods continue to evolve and our understanding of molecular interactions deepens, this compound is poised to play an increasingly important role in drug discovery and development.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd